1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone
Overview
Description
1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone is a useful research compound. Its molecular formula is C14H26O8 and its molecular weight is 322.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
1,4,7,10,13,16,19-Heptaoxa-2-cycloheneicosanone has been a subject of interest in the field of organic synthesis. For instance, studies have focused on synthesizing macrocyclic sulfides related to this compound, such as 1,4,7,10,13,16,19-heptathiaheneicosane, using various combinations of dithiols and dichlorides (Edema, Buter, & Kellogg, 1994).
Asymmetric Synthesis and Organic Transformations
Another aspect is its role in the development of organocatalytic asymmetric syntheses. For example, this compound is used in producing highly functionalized complex epoxycyclohexanone derivatives, which are significant for the life-science industry (Marigo, Bertelsen, Landa, & Jørgensen, 2006).
Atmospheric Chemistry
The related compounds, such as 2-pentanone and 2-heptanone, are commercially used and their release into the atmosphere can contribute to the formation of photochemical air pollution. Research in this area includes studying the kinetics and products of gas-phase reactions with hydroxyl radicals (Atkinson, Tuazon, & Aschmann, 2000).
Synthesis of Pyrrole Derivatives
Research also includes converting related ketones, such as cycloheptanone, into pyrrole derivatives, demonstrating the compound's versatility in organic synthesis (Dhanak, Reese, Romaña, & Zappia, 1986).
Catalysis and Polymerization
The compound and its derivatives are used in catalytic processes. For instance, studies have explored the catalytic copolymerization of a bicyclic methylenecyclopropane with carbon monoxide, producing polyketones containing cyclohexane units, highlighting its utility in polymer chemistry (Takeuchi, Yasuda, & Osakada, 2003).
Properties
IUPAC Name |
1,4,7,10,13,16,19-heptaoxacyclohenicosan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8/c15-14-13-21-10-9-19-6-5-17-2-1-16-3-4-18-7-8-20-11-12-22-14/h1-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVHGZVCNAAERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCC(=O)OCCOCCOCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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